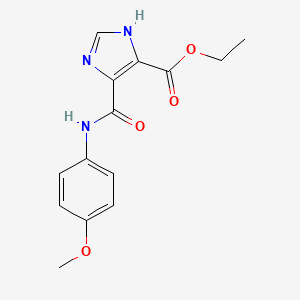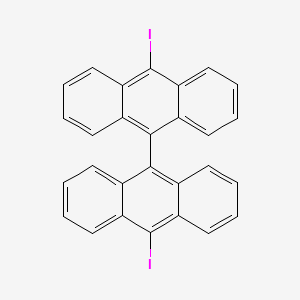
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid typically involves the polymerization of ethylene oxide followed by the introduction of a carboxylic acid group at one end of the polymer chain. The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired molecular weight and structure of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors where ethylene oxide is continuously fed and polymerized in the presence of a catalyst. The resulting polymer is then subjected to further chemical modifications to introduce the carboxylic acid group, resulting in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
Applications De Recherche Scientifique
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid involves its ability to interact with various molecular targets and pathways. The compound’s long polyethylene glycol chain allows it to form hydrogen bonds and interact with hydrophilic surfaces, enhancing the solubility and stability of the molecules it is attached to. This property is particularly useful in drug delivery systems, where the compound can improve the solubility and bioavailability of hydrophobic drugs.
Comparaison Avec Des Composés Similaires
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid can be compared with other polyethylene glycol derivatives, such as:
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: This compound has a longer polyethylene glycol chain and is used in similar applications but may offer different solubility and stability properties.
The uniqueness of this compound lies in its specific chain length and functional group, which confer distinct properties and applications compared to other polyethylene glycol derivatives.
Propriétés
Numéro CAS |
477775-62-5 |
|---|---|
Formule moléculaire |
C23H46O11 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexanoic acid |
InChI |
InChI=1S/C23H46O11/c1-26-7-8-28-11-12-30-15-16-32-19-20-34-22-21-33-18-17-31-14-13-29-10-9-27-6-4-2-3-5-23(24)25/h2-22H2,1H3,(H,24,25) |
Clé InChI |
FIIJHOIACANQKS-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
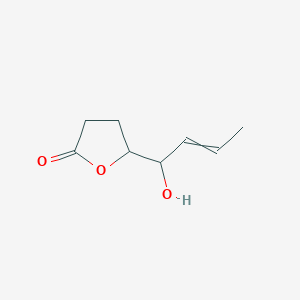
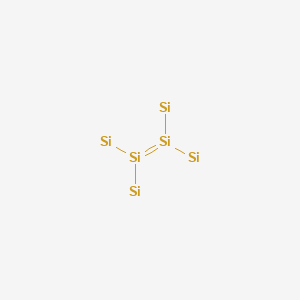
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)
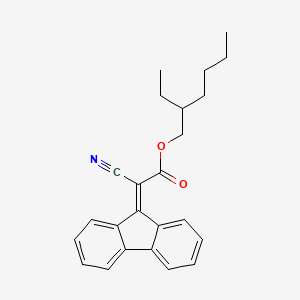


![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)

![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)
